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Compound of Interest

Compound Name: VU6019650

Cat. No.: B15617756 Get Quote

Technical Support Center: VU6019650
Welcome to the technical support center for VU6019650. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on the

effective use of VU6019650 and to help prevent and troubleshoot potential off-target effects in

your experiments.

Frequently Asked Questions (FAQs)
Q1: What is VU6019650 and what is its primary mechanism of action?

A1: VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic

acetylcholine receptor (mAChR).[1] Its primary mechanism is to bind to the same site as the

endogenous ligand, acetylcholine, on the M5 receptor, thereby blocking its activation. It has

been shown to have over 100-fold selectivity for the human M5 receptor over the other human

muscarinic subtypes (M1-M4), making it a valuable tool for studying M5-specific functions.[1]

Q2: What are the known off-target effects of VU6019650?

A2: VU6019650 is engineered for high selectivity towards the M5 receptor.[1] While

comprehensive off-target screening data against a wide panel of receptors is not publicly

detailed, its primary "off-target" considerations within its direct receptor family are the M1, M2,

M3, and M4 muscarinic receptors, against which it shows high selectivity.[1] Researchers
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should always consider the possibility of unknown off-target effects with any small molecule

and employ rigorous experimental controls.

Q3: What is the recommended concentration range for in vitro experiments?

A3: The optimal concentration will vary depending on the specific assay and cell type.

VU6019650 has a reported IC50 of 36 nM for the human M5 receptor.[1] For cell-based

functional assays, such as calcium mobilization, a concentration range of 10 nM to 1 µM is a

reasonable starting point for generating a dose-response curve. It is crucial to perform a

concentration-response experiment to determine the lowest effective concentration that

achieves the desired antagonism in your specific system to minimize the potential for off-target

effects.

Q4: What dosages are recommended for in vivo animal studies?

A4: VU6019650 has been shown to be systemically active and has been used in rats to study

its effects on the central nervous system.[1] Published studies have reported its use in

inhibiting oxycodone self-administration in rats.[1] The specific dosage will depend on the

animal model, route of administration, and the desired therapeutic effect. Researchers should

consult relevant literature and perform dose-ranging studies to determine the optimal dose for

their experimental paradigm.
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Issue Potential Cause Recommended Action

Unexpected or inconsistent

results in my assay.

1. Suboptimal Compound

Concentration: The

concentration of VU6019650

may be too high, leading to off-

target effects, or too low,

resulting in incomplete

antagonism of the M5 receptor.

2. Cellular Health: The cells

used in the assay may not be

healthy or may have low

expression of the M5 receptor.

3. Assay Conditions: The

assay conditions (e.g.,

incubation time, agonist

concentration) may not be

optimized.

1. Perform a Dose-Response

Curve: Determine the IC50 of

VU6019650 in your specific

assay to identify the optimal

concentration. 2. Verify Cell

Health and Receptor

Expression: Regularly check

cell viability and confirm M5

receptor expression using

techniques like qPCR or

western blotting. 3. Optimize

Assay Parameters:

Systematically vary assay

parameters to ensure robust

and reproducible results.

I suspect the observed effect is

not M5-mediated.

1. Off-Target Binding:

VU6019650 may be interacting

with another receptor or

protein in your experimental

system. 2. Non-specific

Effects: At high concentrations,

small molecules can have non-

specific effects on cellular

processes.

1. Use a Negative Control Cell

Line: Perform the experiment

in a cell line that does not

express the M5 receptor. An

effect in these cells would

suggest an off-target

mechanism. 2. Employ an

Orthogonal Antagonist: Use a

structurally different M5

antagonist to confirm that the

observed effect is reproducible

with a different chemical

scaffold. 3. M5

Knockdown/Knockout: Use

siRNA, shRNA, or

CRISPR/Cas9 to reduce or

eliminate M5 receptor

expression. The effect of

VU6019650 should be
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diminished or absent in these

cells.

VU6019650 appears to have

agonist activity in my assay.

1. Context-Dependent

Agonism: In some systems

with high receptor expression,

an antagonist can exhibit

partial agonist activity. 2.

Compound Impurity: The

VU6019650 sample may

contain impurities with agonist

properties. 3. Allosteric

Modulation: The compound

could be acting as a positive

allosteric modulator (PAM) in

the presence of endogenous

agonists in the assay medium

(e.g., serum).

1. Assess Basal Signaling:

Measure the effect of

VU6019650 on basal signaling

in the absence of any other

agonist. 2. Verify Compound

Purity: Ensure the purity of

your VU6019650 stock. 3. Test

in Serum-Free Media: Perform

the assay in a serum-free

medium to eliminate potential

confounding factors.

Data Summary
Table 1: Selectivity Profile of VU6019650

Receptor Subtype Potency (IC50) Selectivity vs. hM5

Human M5 36 nM -

Human M1-M4 >100-fold lower affinity >100x

Data synthesized from published reports.[1]

Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay to
Determine VU6019650 Potency
This protocol is designed to determine the IC50 value of VU6019650 by measuring its ability to

inhibit agonist-induced calcium mobilization in cells expressing the M5 receptor.
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Materials:

CHO or HEK293 cells stably expressing the human M5 receptor.

Assay Buffer (e.g., HBSS with 20 mM HEPES).

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

M5 receptor agonist (e.g., acetylcholine, carbachol).

VU6019650.

96- or 384-well black, clear-bottom plates.

Fluorescence plate reader with kinetic reading capabilities.

Methodology:

Cell Plating: Seed the M5-expressing cells into the microplate at a density that will result in a

confluent monolayer on the day of the assay. Incubate overnight.

Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the

cells. Incubate for 45-60 minutes at 37°C.

Compound Preparation: Prepare a serial dilution of VU6019650 in assay buffer. Also,

prepare the M5 agonist at a concentration that elicits a submaximal response (EC80).

Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the

different concentrations of VU6019650 to the wells and incubate for 15-30 minutes.

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Start the

kinetic read and, after establishing a baseline, inject the M5 agonist into the wells. Continue

reading the fluorescence for at least 2 minutes.

Data Analysis: Determine the peak fluorescence response for each well. Plot the response

against the logarithm of the VU6019650 concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.
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Unexpected Result
Observed

Is the effect seen in
M5-negative cells?

Likely Off-Target Effect

Yes

Likely On-Target (M5) Effect

No

Is the effect confirmed with
an orthogonal M5 antagonist?

Is the VU6019650 concentration
optimized (lowest effective)?

High confidence in
M5-mediated effect

Yes

Suspect artifact or
scaffold-specific off-target

No Yes

Perform dose-response
to optimize concentration

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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